molecular formula C8H15ClN4 B1446852 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride CAS No. 1824057-09-1

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

Cat. No.: B1446852
CAS No.: 1824057-09-1
M. Wt: 202.68 g/mol
InChI Key: BEBYRYYVDOCBJX-UHFFFAOYSA-N
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Description

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14N4·HCl It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a triazole ring, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the piperidine or triazole rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a triazole ring. This structure imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(triazol-2-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)7-12-10-5-6-11-12;/h5-6,8-9H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBYRYYVDOCBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 2
4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 3
4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 4
4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 5
4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 6
4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

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